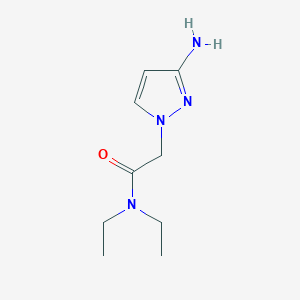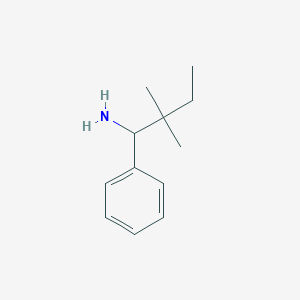
5-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole typically involves the bromination of a benzotriazole precursor followed by the introduction of the oxan-4-yl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the benzotriazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to substitute the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzotriazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-(oxan-4-yl)-1,2-dihydropyrimidin-2-one
- 5-Bromo-1-(oxan-4-yl)pyrazole
- 5-Bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 5-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole stands out due to its unique benzotriazole ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12BrN3O |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
5-bromo-1-(oxan-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12BrN3O/c12-8-1-2-11-10(7-8)13-14-15(11)9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 |
InChI-Schlüssel |
SAWGLDHFQYNCPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1N2C3=C(C=C(C=C3)Br)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)




![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)

![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)



